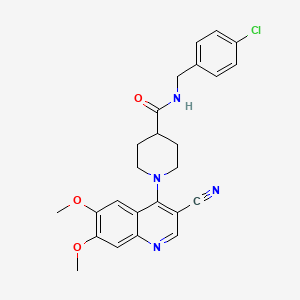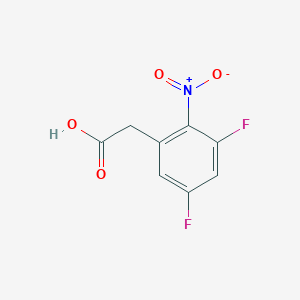![molecular formula C9H16ClNO3 B2380385 2-(8-Oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid;hydrochloride CAS No. 2248352-24-9](/img/structure/B2380385.png)
2-(8-Oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(8-Oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid;hydrochloride” is a chemical compound with the CAS Number: 2248352-24-9 . It has a molecular weight of 221.68 . The IUPAC name for this compound is 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO3.ClH/c11-8(12)4-7-5-10-9(6-13-7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Chemical Synthesis and Modifications
Hydrolysis and Acylation : Research by Belikov et al. (2013) demonstrated acid-catalyzed hydrolysis of related compounds leading to the formation of 8-amino-6-morpholin-4-yl-1-oxo-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitriles. Their acylation yielded N-(8-amino-9-cyano-6-morpholin-4-yl-2-oxa-7-azaspiro-[4.4]nona-3,6,8-trien-1-ylidene)acetamides, important for further chemical synthesis (Belikov et al., 2013).
Spirocyclic Oxetane-Fused Benzimidazole Synthesis : Gurry et al. (2015) described a synthesis method for 2-oxa-7-azaspiro[3.5]nonane. This involved converting spirocyclic oxetanes into o-cycloalkylaminoacetanilides for oxidative cyclizations (Gurry et al., 2015).
Biological Activity and Medicinal Applications
Antimicrobial Agents : Al-Ahmadi and El-zohry (1995) synthesized new spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one, which showed potential as antimicrobial agents (Al-Ahmadi & El-zohry, 1995).
Cytotoxic and Apoptotic Effects : Turk-Erbul et al. (2021) researched adamantane derivatives, including those related to 2-(8-Oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid; hydrochloride, for their in vitro cytotoxicity against various cancer cell lines. They found significant cytotoxic effects, especially on lung carcinoma cells (Turk-Erbul et al., 2021).
Structural and Theoretical Studies
Spirocyclic Inhibitors of Fatty Acid Amide Hydrolase : Meyers et al. (2011) identified novel spirocyclic cores, including 1-oxa-8-azaspiro[4.5]decane, as potent inhibitors of fatty acid amide hydrolase (FAAH), suggesting potential pharmaceutical applications (Meyers et al., 2011).
Electrophilic Amination Studies : Andreae et al. (1992) explored electrophilic amination of C-H-Acidic compounds with 1-Oxa-2-azaspiro[2.5]octane, which is structurally related to the compound of interest. This research provides insights into the chemical properties and reactions of similar spirocyclic compounds (Andreae et al., 1992).
Safety and Hazards
properties
IUPAC Name |
2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)4-7-5-10-9(6-13-7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKQKDSCURFOPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COC(CN2)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate](/img/structure/B2380304.png)
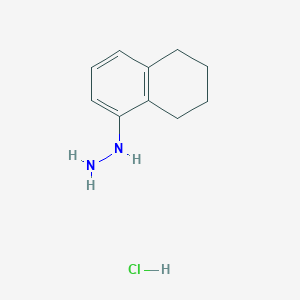
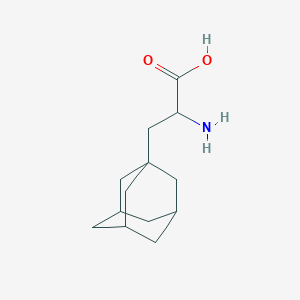
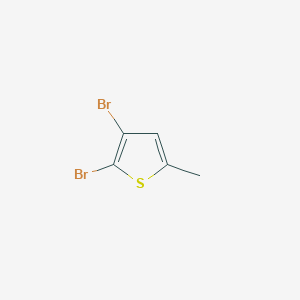

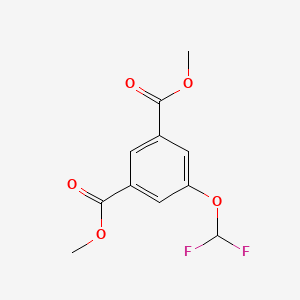

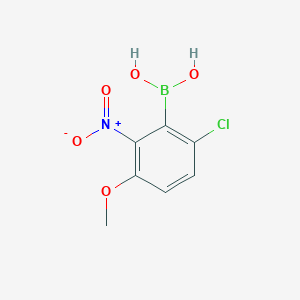
![3-(2-Bromo-1-hydroxyethyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B2380317.png)
![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2380318.png)
![3-chloro-N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2380319.png)
